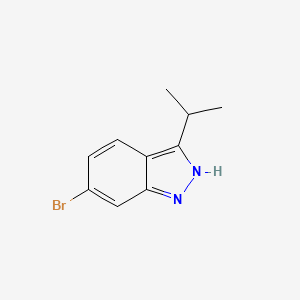

6-Bromo-3-isopropyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-propan-2-yl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)10-8-4-3-7(11)5-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOCEYNYPQTAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=CC(=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 3 Isopropyl 1h Indazole and Analogous Indazole Derivatives

Contemporary Strategies for Constructing the Indazole Core

The assembly of the indazole nucleus is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this goal. These strategies range from classical condensation reactions to modern metal-catalyzed processes.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering high efficiency and broad substrate scope. nih.govnitk.ac.inresearchgate.net Catalysts based on rhodium, copper, and cobalt have been successfully employed in C-H activation and annulation sequences to construct the indazole ring. nih.govnih.gov

One notable strategy involves the Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes. nih.gov This method demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the starting materials to produce 1H-indazoles in moderate to high yields. nih.gov Another approach utilizes a cobalt(III) catalyst for the convergent, one-step synthesis of N-aryl-2H-indazoles from azobenzenes and various aldehydes through a C-H functionalization/addition/cyclization cascade. nih.gov This method is operationally simple and can be performed on a large scale. nih.gov

Copper-catalyzed reactions also play a significant role. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP), provides an efficient route to 2H-indazoles. organic-chemistry.org Similarly, a copper(II) acetate-catalyzed reaction of 2-formylboronic acids with diazadicaboxylates, followed by acid or base-induced ring closure, yields 1N-alkoxycarbonyl indazoles. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Indazole Synthesis

| Catalyst System | Starting Materials | Product Type | Yield | Reference |

| Rh(III)/Cu(II) | Ethyl benzimidates, Nitrosobenzenes | 1H-Indazoles | Moderate to High | nih.gov |

| Cp*Co(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | Good | nih.gov |

| Cu₂O-NP | 2-Bromobenzaldehydes, Primary amines, Sodium azide | 2H-Indazoles | Good to Excellent | organic-chemistry.org |

| Cu(OAc)₂ | 2-Formylboronic acids, Diazadicarboxylates | 1N-Alkoxycarbonyl indazoles | Good | rsc.org |

Acid/Base-Mediated Annulation and Cyclization Approaches

Acid and base-mediated methods provide transition-metal-free alternatives for indazole synthesis. These reactions often rely on classical condensation and cyclization mechanisms. For instance, the reaction of 2-aminobenzophenones with hydroxylamine (B1172632) derivatives in the presence of a base can yield indazoles under mild, metal-free conditions. organic-chemistry.org

A notable base-catalyzed approach involves the synthesis of substituted indazoles from 2-bromoacetophenone (B140003) tosylhydrazone using a combination of potassium carbonate and a diamine ligand like trans-N,N′-dimethylcyclohexane-1,2-diamine (A2) in toluene. dntb.gov.ua This method proceeds under mild, transition-metal-free conditions. dntb.gov.ua Acid-catalyzed cyclization is also a viable strategy. For example, the treatment of arylhydrazine intermediates, formed from the reaction of 2-formylboronic acids and hydrazine (B178648) dicarboxylates, with acid leads to the formation of 1N-ethoxycarbonyl indazoles. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of indazoles to minimize environmental impact. bohrium.comyoutube.com This includes the use of sustainable catalysts, environmentally benign solvents, and energy-efficient reaction conditions. bohrium.comresearchgate.net

A prime example is the use of copper oxide nanoparticles supported on activated carbon (CuO@C) as a heterogeneous catalyst for the synthesis of 2H-indazoles. acs.orgnih.gov This reaction utilizes 2-bromobenzaldehydes, primary amines, and sodium azide in polyethylene (B3416737) glycol (PEG-400), a green solvent, under ligand- and base-free conditions. acs.orgnih.gov The catalyst can be recovered and reused, and the methodology has been demonstrated on a gram scale. acs.orgnih.gov Microwave-assisted synthesis has also been explored as a greener alternative to conventional heating methods for preparing indazole precursors. researchgate.net

Metal-Free Cyclization and C-H Amination Reactions

Metal-free synthetic routes are highly desirable to avoid potential metal contamination in the final products, particularly for pharmaceutical applications. researchgate.net These methods often involve oxidative C-H amination or intramolecular cyclization reactions. researchgate.netnih.gov

One such strategy is the synthesis of indazoles from 2-aminomethyl-phenylamines via N-N bond-forming oxidative cyclization. researchgate.net Another approach involves the direct, metal-free C-H amination of 2H-indazoles to introduce pyrazole-containing substituents, demonstrating excellent functional group tolerance and providing products in good to excellent yields. nih.gov Furthermore, a metal-free synthesis of 3-substituted indazoles can be achieved from readily available N-tosylhydrazones and arynes through a 1,3-dipolar cycloaddition reaction. organic-chemistry.org

Regioselective Functionalization of the Indazole Nucleus

Following the construction of the indazole core, regioselective functionalization is crucial for introducing desired substituents at specific positions, thereby tuning the molecule's properties.

Introduction of Halogen Substituents, with Emphasis on Bromination at the C6 Position

Halogenated indazoles are valuable intermediates for further transformations, such as cross-coupling reactions. nih.govsemanticscholar.org The regioselective introduction of halogens, particularly bromine, is therefore a significant synthetic step.

The direct C-H bromination of the indazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. chim.it A metal-free, regioselective halogenation of 2H-indazoles using NBS in ethanol (B145695) at 50°C has been developed, allowing for the synthesis of monohalogenated products. nih.govsemanticscholar.org By adjusting the reaction conditions, such as solvent and temperature, polyhalogenation can also be achieved. nih.govsemanticscholar.org

For the synthesis of 6-bromoindazoles, a common starting material is 4-bromo-2-fluorobenzaldehyde, which reacts with hydrazine hydrate (B1144303) in dimethyl sulfoxide (B87167) (DMSO) to yield 6-bromo-1H-indazole. mdpi.com This precursor is then available for further functionalization. The synthesis of 6-bromo-3-iodo-1H-indazole has been reported by treating 6-bromo-1H-indazole with iodine in the presence of potassium hydroxide (B78521) in DMF, yielding the desired product in 71.2% yield. rsc.org This di-halogenated intermediate is a versatile building block for introducing substituents at both the C3 and C6 positions.

A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has also been achieved using NBS, highlighting the influence of existing substituents on the regiochemical outcome of the halogenation. nih.gov

Alkylation Methodologies, including the Specific Introduction of the Isopropyl Group

Alkylation of the indazole ring is a fundamental transformation in the synthesis of diverse derivatives. The direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products, making regioselective synthesis a significant challenge. nih.govbeilstein-journals.org The introduction of an isopropyl group, a common substituent in bioactive molecules, presents its own set of considerations.

One common approach involves the reaction of an indazole with an isopropyl halide, such as isopropyl iodide, in the presence of a base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF). nih.govbeilstein-journals.org However, this method can lead to mixtures of N1 and N2 isomers. For instance, the reaction of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and NaH in DMF yielded a mixture of the N1-isopropyl and N2-isopropyl products. nih.govbeilstein-journals.org

Another strategy for introducing an isobutyl group, which is structurally related to the isopropyl group, involves a two-step reductive amination process. nih.gov This method utilizes isobutyraldehyde (B47883) and achieves exclusive N1 selectivity through the formation of an enamine intermediate followed by hydrogenation. nih.gov

The regioselectivity of N-alkylation in indazoles is influenced by several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent. nih.govresearchgate.net Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.govbeilstein-journals.org

Factors Influencing N1 vs. N2 Selectivity:

Steric and Electronic Effects: Substituents at the C3, C4, C5, C6, and C7 positions can significantly impact the N1/N2 ratio. nih.govresearchgate.net For example, electron-withdrawing groups at the C7 position, such as NO2 or CO2Me, can lead to excellent N2 regioselectivity. nih.govresearchgate.net

Reaction Conditions: The choice of base and solvent is crucial. The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N1-alkylated product. nih.govnih.govresearchgate.net Conversely, Mitsunobu conditions (using a phosphine (B1218219) and an azodicarboxylate) can show a strong preference for the N2-isomer. nih.gov

Chelation Control: In certain cases, chelation can direct the alkylation to a specific nitrogen. For instance, the use of cesium carbonate (Cs2CO3) can promote N1-alkylation through a chelation mechanism involving the indazole N2-atom and a substituent at the C3 position. nih.govbeilstein-journals.org

Table 1: Regioselectivity in N-Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Base/Conditions | Major Product | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH, DMF | Mixture of N1 and N2 isomers | nih.govbeilstein-journals.org |

| C-7 NO2 or CO2Me substituted indazoles | Alkyl bromide | NaH, THF | N2-isomer (≥ 96% selectivity) | nih.govresearchgate.net |

| Indazole | Alcohol | Mitsunobu (phosphine, azodicarboxylate) | N2-isomer | beilstein-journals.orgnih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alcohols | Cs2CO3 | N1-isomer | nih.govbeilstein-journals.org |

Direct C3-alkylation of indazoles is less common due to the lower nucleophilicity of the C3 position compared to the nitrogen atoms. nih.gov Conventional methods often involve multi-step sequences. However, recent advancements have enabled more direct approaches.

One innovative strategy employs an "umpolung" approach, where N-(benzoyloxy)indazoles are used as electrophiles in a copper hydride (CuH)-catalyzed reaction. nih.gov This method allows for highly C3-selective allylation, providing access to indazoles with a C3-quaternary chiral center. nih.gov

Other methods for introducing substituents at the C3 position include:

Suzuki cross-coupling reactions: This involves the reaction of a 3-haloindazole (e.g., 3-iodo-1H-indazole) with a boronic acid or ester. rsc.orgnih.govresearchgate.net

Metalation followed by Negishi coupling: This involves the regioselective C3-zincation of an N1-protected indazole, followed by a palladium-catalyzed cross-coupling reaction. chim.it

Synthesis of Key 6-Bromo-Indazole Intermediates and Precursors

The synthesis of the target compound, 6-bromo-3-isopropyl-1H-indazole, relies on the availability of key intermediates, particularly 6-bromo-1H-indazole.

A common route to 6-bromo-1H-indazole starts from a substituted aniline (B41778). thieme-connect.de For example, treatment of an appropriately substituted aniline with sodium nitrite (B80452) in acetic acid can lead to the formation of the indazole ring system. thieme-connect.de

Another approach involves the bromination of 2-methylbenzoic acid, followed by nitration, esterification, and reduction to form an aminoester intermediate, which can then be cyclized to the indazole core. researchgate.net

Furthermore, 6-bromo-1H-indazole can be synthesized from 2-bromobenzaldehyde (B122850) and a hydrazine derivative through a palladium-catalyzed reaction. thieme-connect.de

The introduction of an isopropyl group can be achieved at different stages of the synthesis. As discussed in section 2.2.2, direct alkylation of the indazole ring with an isopropyl halide is a common method, although it may lack regioselectivity. nih.govbeilstein-journals.org

Alternatively, the isopropyl group can be incorporated into one of the starting materials. For instance, a starting material already containing an isopropyl group can be used to construct the indazole ring. The orientation and position of the isopropyl group can influence the biological activity of the final compound. nih.gov

Exploration of Multicomponent Reactions and Diverse Derivatization for Indazole Analogues

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, allowing for the rapid generation of complex molecules in a single step. rug.nlnih.gov They offer an efficient way to create diverse libraries of indazole analogs for biological screening. rug.nl

For example, the Ugi reaction, a well-known MCR, can be utilized to synthesize a variety of substituted indazoles by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide. rug.nl The use of convertible isocyanides in these reactions further expands the accessible chemical space. rug.nl

MCRs can also be used to synthesize other heterocyclic systems that can be subsequently fused or linked to an indazole core. For instance, the Gewald reaction can be used to prepare aminothiophenes, which can then be further functionalized and coupled to an indazole moiety. nih.gov

The derivatization of the indazole scaffold is not limited to alkylation. Other important transformations include:

Arylation: C-H arylation and cross-coupling reactions are used to introduce aryl groups at various positions of the indazole ring. researchgate.net

Acylation: The introduction of acyl groups can be achieved through various methods. chim.it

Formation of other heterocycles: The indazole ring can be used as a scaffold to build more complex heterocyclic systems, such as triazoles. banglajol.inforesearchgate.net

Application of 1,3-Dipolar Cycloaddition Reactions for Heterocycle Annulation

The 1,3-dipolar cycloaddition is a powerful reaction in organic synthesis for constructing five-membered heterocyclic rings. youtube.comyoutube.com This type of pericyclic reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form a cyclic product in a single step. youtube.com In the context of indazole synthesis, this approach typically involves the reaction of a diazo compound (the 1,3-dipole) with an aryne (the dipolarophile).

A common strategy involves the in situ generation of diazo compounds from readily available and stable N-tosylhydrazones. organic-chemistry.org These precursors react with arynes, which are also generated in situ, to afford 3-substituted indazoles in good yields under mild conditions. organic-chemistry.org The reaction proceeds via a [3+2] cycloaddition mechanism. organic-chemistry.org Another variation of this method uses α-substituted α-diazomethylphosphonates, which react with arynes to efficiently produce 3-alkyl/aryl-1H-indazoles. organic-chemistry.org The phosphoryl group in this case serves as both a tuning and a traceless group. organic-chemistry.org

Furthermore, the reaction of o-(trimethylsilyl)aryl triflates with various diazo compounds in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) provides a direct and efficient route to a wide range of substituted indazoles at room temperature. organic-chemistry.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Indazole Synthesis Data based on cited research findings.

| 1,3-Dipole Precursor | Dipolarophile (or Precursor) | Catalyst/Reagent | Product Type | Reference |

| N-Tosylhydrazones | o-(Trimethylsilyl)aryl triflates | CsF or TBAF | 3-Substituted 1H-Indazoles | organic-chemistry.org |

| α-Diazomethylphosphonates | Arynes | - | 3-Alkyl/Aryl-1H-Indazoles | organic-chemistry.org |

| N-Aryl/Alkylhydrazones | Arynes | - | Various Indazoles | organic-chemistry.org |

| 3-(4-acetylphenyl)sydnone | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | - | 1-Aryl-1H-pyrazole-3,4-dicarboxylate | ablesci.com |

Amide Cross-Coupling Processes in Indazole Derivative Synthesis

Amide cross-coupling reactions are fundamental for introducing carboxamide functionalities into organic molecules, including indazole derivatives. These functionalities are often crucial for the biological activity of the compounds. The synthesis of 3-carboxamide indazoles has been successfully achieved using amide coupling processes. rsc.org

One common approach involves the coupling of an indazole bearing a carboxylic acid group with a desired amine using standard peptide coupling reagents. Conversely, an amino-functionalized indazole can be coupled with a carboxylic acid. For instance, the acylation of 4-aminoindazole with a carboxylic acid in the presence of coupling agents can yield the corresponding 4-amide indazole derivative. nih.gov

Palladium-catalyzed cross-coupling reactions represent a more advanced method for forming C-N bonds. These reactions can be used to construct the indazole ring system itself or to functionalize it. For example, a general two-step synthesis of substituted 3-aminoindazoles starts from 2-bromobenzonitriles, which undergo a palladium-catalyzed arylation with benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Copper catalysis is also employed; the coupling of 2-halobenzonitriles with hydrazine carboxylic esters or N'-arylbenzohydrazides can produce substituted 3-aminoindazoles through a cascade process. organic-chemistry.org

Table 2: Amide and Amine Functionalization of Indazoles Data based on cited research findings.

| Starting Material | Coupling Partner | Catalyst/Reagent | Product | Reference |

| 4-Aminoindazole | Carboxylic Acid | Coupling Reagents | 4-Amide Indazole | nih.gov |

| 2-Bromobenzonitriles | Benzophenone hydrazone | Palladium Catalyst | 3-Aminoindazoles (after deprotection/cyclization) | organic-chemistry.org |

| 2-Halobenzonitriles | Hydrazine carboxylic esters | Copper Catalyst | Substituted 3-Aminoindazoles | organic-chemistry.org |

| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ / RuPhos | 3-Aryl-1H-indazol-5-amine | researchgate.net |

Diazotization and Cyclization Approaches for 1H-Indazole Derivatives

Diazotization followed by cyclization is a classic and highly effective method for constructing the 1H-indazole core. This strategy typically begins with an ortho-substituted aniline derivative. A highly efficient protocol involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. sioc-journal.cn This method is noted for its operational simplicity, mild reaction conditions, and high yields, with preliminary studies suggesting a diazonium salt as a key intermediate. sioc-journal.cn

A more recent and innovative approach involves a donor/acceptor diazo activation strategy. acs.orgresearchgate.netnih.gov In this metal-free process, a diazonium salt reacts with a diazo compound through nucleophilic addition to form a crucial diazenium (B1233697) intermediate. nih.gov This intermediate can then undergo an intramolecular electrophilic cyclization to yield substituted indazoles in excellent yields. acs.orgresearchgate.netnih.gov This catalyst-free protocol allows for the preparation of a broad scope of 3-ester-functionalized indazoles. researchgate.net

Tandem reactions, where diazotization is followed by an intramolecular coupling or cyclization, provide a streamlined route to complex heterocyclic systems. nih.gov For example, the diazotization of (1,2,5-oxadiazolyl)carboxamide derivatives leads to the formation of fused rsc.orgsioc-journal.cnacs.orgoxadiazolo[3,4-d] organic-chemistry.orgrsc.orgacs.orgtriazin-7(6H)-ones, demonstrating the power of tandem diazotization/cyclization reactions. nih.gov

Table 3: Synthesis of Indazoles via Diazotization and Cyclization Data based on cited research findings.

| Starting Material | Key Reagent(s) | Key Intermediate | Product Type | Reference |

| Ortho-aminobenzacetamides | Diazotization reagents | Diazonium salt | 1H-Indazole-3-carboxylic acid derivatives | sioc-journal.cn |

| Aryl diazonium salts | Aryl diazo esters | Diazenium | 3-Ester-functionalized indazoles | researchgate.net |

| Diazo compound | Diazonium salt | Diazenium | Substituted Indazoles | acs.orgnih.gov |

| (1,2,5-Oxadiazolyl)carboxamides | Nitrosating reagent (e.g., NaNO₂) | Diazonium salt | Fused triazinones | nih.gov |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization of Indazole Derivatives, with Specific Relevance to 6 Bromo 3 Isopropyl 1h Indazole

Systematic Investigation of Substituent Effects on Indazole Bioactivity

The biological profile of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov Researchers systematically alter these substituents to probe interactions with biological targets and optimize pharmacological properties.

The presence of a halogen, specifically bromine, at the C6 position of the indazole ring has been shown to be a key determinant of biological activity for several important enzyme targets.

In the development of inhibitors for Enhancer of Zeste Homologue 2 (EZH2), a 6-bromo analogue served as a crucial intermediate and displayed significant potency on its own. researchgate.net This compound, a 6-bromo-indazole derivative, showed an IC₅₀ value of 35 nM against EZH2. researchgate.net Computational modeling suggests the bromine atom at the C6 position can act as a hydrogen bond acceptor, forming a favorable interaction with cysteine residue C663 in the EZH2 binding site. researchgate.net This interaction contributes to the compound's affinity and inhibitory activity. Notably, this 6-bromo intermediate was highly selective, showing no significant inhibition of the related EZH1 enzyme (IC₅₀ > 5000 nM). researchgate.net

The C6 position is also critical for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. mdpi.comnih.gov Studies comparing the placement of substituents have found that 6-substituted-1H-indazole derivatives exhibit greater IDO1 inhibitory potential than their 5-substituted counterparts. acs.org A series of 4,6-disubstituted-1H-indazoles were synthesized and evaluated as dual inhibitors of IDO1 and Tryptophan 2,3-dioxygenase (TDO), further underscoring the importance of substitution at the C6 position for this class of enzymes. mdpi.com

The functionalization of the indazole core at the C3 and N1/N2 positions is a primary strategy for tuning inhibitor activity. drugbank.comnih.gov While direct C3-alkylation can be challenging due to the electronic properties of the ring, it is a crucial modification for creating potent pharmaceutical agents. nih.gov

The C3 position is pivotal for interaction with various targets. In the context of IDO1 inhibition, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent in vitro activity. nih.gov For kinase inhibition, the addition of an isopropyl group as part of a larger substituent was shown to significantly improve activity against Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). The development of C3-allyl indazoles highlights the value of small alkyl groups at this position for creating molecules with quaternary stereocenters that are valuable in medicinal chemistry. nih.gov

The position of alkyl groups, such as isopropyl, on the nitrogen atoms of the pyrazole (B372694) ring also has a profound impact on bioactivity. In the development of EZH2 inhibitors, a 1-isopropyl-indazole derivative was used as a key building block for highly potent molecules. researchgate.net For IDO1 inhibitors, a comparative study revealed that N1-alkylated indazoles demonstrated superior activity compared to the corresponding N2-alkylated isomers, indicating a clear positional preference for target engagement. acs.org

Targeted Modulation of Biological Activities through Indazole Scaffold Derivatization

The versatility of the indazole scaffold has been exploited to develop potent and selective inhibitors for several classes of enzymes implicated in diseases like cancer. The 6-bromo-3-isopropyl-1H-indazole structure represents a core that can be elaborated upon to achieve desired therapeutic profiles.

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a key therapeutic target in various cancers. researchgate.net Indazole-based compounds have emerged as potent EZH2 inhibitors. Structure-activity relationship studies have shown that while a larger group at the C6 position of the indazole ring is often optimal, the 6-bromo analogue itself retains considerable potency and high selectivity for EZH2 over EZH1. researchgate.net

The following table summarizes the inhibitory activity of a key 6-bromo-indazole intermediate against EZH enzymes.

| Compound ID | Description | Target | IC₅₀ (nM) | Selectivity (EZH1/EZH2) |

| 76 | 6-Bromo-indazole analogue | EZH2 | 35 ± 8 | >140-fold |

| 76 | 6-Bromo-indazole analogue | EZH1 | > 5000 | |

| Data sourced from reference researchgate.net. |

Design and Optimization of Kinase Inhibitors (e.g., AXL, FGFR1, DDR2, EGFR, Tyrosine Kinases, Serine/Threonine Kinases)

The indazole core is a well-established hinge-binding motif for a multitude of protein kinases, making it a cornerstone in the design of kinase inhibitors for cancer therapy. drugbank.com Derivatives have been developed to target both tyrosine kinases and serine/threonine kinases. drugbank.com

AXL Kinase: AXL is a receptor tyrosine kinase associated with poor prognosis and drug resistance in many cancers. A fragment-based discovery approach identified an indazole fragment that, through optimization, led to potent AXL inhibitors. nih.gov

FGFR1 and DDR2 Kinases: Indazole derivatives have been successfully developed as potent inhibitors of FGFR1 and DDR2. Optimization of a 3-substituted indazole series led to compounds with nanomolar IC₅₀ values against these kinases. For instance, the introduction of an isopropyl group was part of an optimization that significantly improved potency.

EGFR Kinase: The indazole scaffold has been used to create covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including drug-resistant mutants like L858R/T790M. nih.gov These inhibitors leverage the indazole core to bind to the kinase hinge region while a reactive group forms a covalent bond with a nearby cysteine residue.

Other Kinases: The indazole framework has been incorporated into inhibitors of numerous other kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Glycogen Synthase Kinase-3 (GSK-3), and MAPK-interacting kinases (MNK1/2), demonstrating its broad applicability.

The table below presents research findings on various indazole derivatives as kinase inhibitors.

| Indazole Derivative Class | Target Kinase(s) | Key Finding / IC₅₀ Value |

| 3-Amino-1H-indazoles | GSK3β | Active compounds form three hydrogen bonds with hinge region residues. |

| 3-Substituted Indazoles | FGFR1, DDR2 | Compound 104c (with isopropyl group) showed IC₅₀ = 1.2 nM (FGFR1) and 1.5 nM (DDR2). |

| Indazole-based fragments | AXL | Fragment-based screening led to potent inhibitors like compound 54 . nih.gov |

| 6-Arylindazoles | JAK | Introduction of small lipophilic groups enhanced cellular potency. |

| Indazole-pyridinones | MNK1/2 | Led to selective and metabolically stable inhibitors. |

| Indazole-based compounds | FGFR1 | Compound 9u identified as a potent inhibitor with IC₅₀ = 3.3 nM. |

| 3-Substituted Indazoles | DDR2 | Hit compound 42 identified as a type-II DFG-out kinase inhibitor. |

| Indazole-based covalent inhibitors | EGFR (L858R/T790M) | Compounds designed to covalently alkylate Cys797, overcoming drug resistance. |

Inhibition of IDO1 Enzyme Activity

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that suppresses the immune response and is a prime target for cancer immunotherapy. mdpi.com The indazole scaffold has been identified as an effective core for developing IDO1 inhibitors. mdpi.comnih.gov

SAR studies have shown that the 1H-indazole ring is crucial for activity, and substitution at the C3 and C6 positions can significantly enhance potency. nih.govmdpi.com One study on 4,6-substituted-1H-indazoles produced a dual IDO1/TDO inhibitor with an IDO1 IC₅₀ value of 0.74 µM in an enzymatic assay. mdpi.com Another study highlighted that N1-alkylated, 6-substituted indazoles were generally more potent than their N2-alkylated or C5-substituted counterparts. acs.org

The following table summarizes the inhibitory activities of representative indazole derivatives against IDO1.

| Derivative Class | Target | Key Finding / IC₅₀ Value |

| 4,6-Substituted-1H-indazoles | IDO1 / TDO | Compound 35 showed IDO1 IC₅₀ = 0.74 µM (enzymatic) and 1.37 µM (cellular). mdpi.com |

| 3-Substituted 1H-indazoles | IDO1 | Compound 121 showed IC₅₀ = 720 nM; C3-carbohydrazide moiety found to be crucial. nih.gov |

| 6-Amino indazole derivatives | IDO1 | 6-NH group forms a hydrogen bond with the heme propionate. nih.gov |

| Data sourced from references nih.govmdpi.comnih.gov. |

Identification of Estrogen Receptor Degraders (SERDs)

The development of Selective Estrogen Receptor Degraders (SERDs) represents a critical therapeutic strategy for hormone receptor-positive breast cancer. The indazole nucleus has been identified as a key pharmacophore in the design of novel SERDs. Structure-activity relationship (SAR) studies on indazole-based derivatives have revealed important insights for optimizing their potency and pharmacokinetic profiles.

For instance, research into indazole-based SERDs has shown that substitution at the 3-position of the indazole ring plays a crucial role in the compound's efficacy. While specific data on the 3-isopropyl group is part of ongoing research, studies on analogous substitutions provide valuable direction. For example, the incorporation of a cyclobutyl group at a similar position in related scaffolds has been shown to enhance potency. nih.gov Furthermore, the introduction of fluorine atoms, such as in 3-fluoroindazole motifs, has been demonstrated to improve oral bioavailability by tempering the polarity of lipophilic acids. nih.gov

| Compound Scaffold | Key Substitutions | Observed Effect on SERD Activity | Reference |

|---|---|---|---|

| Indazole-based | Cyclobutyl group | Enhanced potency | nih.gov |

| Indazole-based | 3-Fluoroindazole motif | Increased oral bioavailability | nih.gov |

| Indazole-based | Para-CF3 on upper aryl ring | Improved degradation efficacy | nih.gov |

Discovery of Alpha-Glucosidase Inhibitors

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. The indazole scaffold has shown promise in the development of potent inhibitors of this enzyme. Research has highlighted that the nature and position of substituents on the indazole ring are critical for inhibitory activity.

Notably, halogenation at the 6-position of a heterocyclic core has been shown to be a key factor in enhancing alpha-glucosidase inhibitory activity. In a study on quinazoline-3-oxides, a related heterocyclic system, a compound with a 6-bromo substitution exhibited high activity against α-glucosidase, with an IC50 value of 0.92 ± 0.01 µM. nih.gov This suggests that the 6-bromo substituent on the 1H-indazole ring of this compound could be a significant contributor to its potential as an alpha-glucosidase inhibitor.

Furthermore, studies on N-hydrazinecarbothioamide substituted indazoles have identified novel dual inhibitors of α-glucosidase and α-amylase, with some derivatives showing inhibitory potentials in the low micromolar range. nih.gov Although these studies did not specifically investigate the 3-isopropyl substitution, the findings underscore the potential of the indazole core in designing effective alpha-glucosidase inhibitors.

| Compound Scaffold | Key Substitutions | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 6-Bromo-2-(4-chlorophenyl)-quinazoline-3-oxide | 6-Bromo | 0.92 ± 0.01 µM (α-glucosidase) | nih.gov |

| N-hydrazinecarbothioamide substituted indazoles | Varying substitutions | 1.54 ± 0.02 - 4.89 ± 0.02 µM (α-glucosidase) | nih.gov |

Application of Fragment-Based Lead Discovery and Optimization Strategies

Fragment-based lead discovery (FBLD) is a powerful method in drug discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity and selectivity. The indazole scaffold is well-suited for FBLD approaches due to its synthetic tractability and its ability to be readily modified.

A notable example of FBLD applied to indazole derivatives is the discovery of AXL kinase inhibitors. nih.gov In this study, an indazole fragment hit was identified through a high-concentration biochemical screen. This initial fragment was then rapidly optimized by screening an in-house library of expanded fragments. Subsequent structure-guided optimization, informed by docking studies, led to the development of a potent inhibitor with moderate exposure levels in mice. nih.gov This successful application demonstrates the utility of FBLD in leveraging the indazole core to develop novel therapeutic agents. The principles from this approach can be directly applied to the optimization of this compound for various biological targets.

Bioisosteric Replacements and Scaffold Hopping within Indazole Chemistry for Enhanced Potency and Selectivity

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry used to improve the properties of a lead compound, such as potency, selectivity, and metabolic stability, or to generate novel intellectual property. The indazole ring is frequently employed as a bioisostere for other aromatic systems, such as phenols and indoles.

One significant advantage of using an indazole as a bioisostere for a phenol (B47542) group is the potential to inhibit rapid glucuronidation, a common metabolic pathway for phenols that can lead to rapid drug clearance. nih.gov This strategy has been successfully applied in the development of GluN2B-selective NMDA receptor antagonists, where the replacement of a phenol with an indazole retained high affinity and activity while preventing metabolic conjugation. nih.gov

Scaffold hopping, the replacement of a central core structure with a chemically different but functionally similar one, has also been effectively utilized with the indazole moiety. For example, scaffold hopping from an indole (B1671886) core to an indazole framework has led to the development of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. This strategic modification resulted in compounds with improved inhibitory profiles.

These examples highlight the versatility of the indazole scaffold in medicinal chemistry design strategies. The this compound structure, with its specific substitution pattern, offers a unique starting point for further bioisosteric modifications and scaffold hopping experiments to discover new and improved therapeutic agents.

Advanced Spectroscopic and Analytical Characterization Techniques Applied to Indazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for the precise mapping of the molecular structure.

High-Field ¹H NMR for Proton Environment Characterization

High-field ¹H NMR spectroscopy would be utilized to identify and characterize the different types of protons present in the 6-bromo-3-isopropyl-1H-indazole molecule. The expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons on the indazole ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value of each signal would provide critical information for structural assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| NH (indazole) | Broad singlet | 1H | |

| Aromatic H | Doublet | 1H | |

| Aromatic H | Doublet of doublets | 1H | |

| Aromatic H | Doublet | 1H | |

| CH (isopropyl) | Septet | 1H | |

| CH₃ (isopropyl) | Doublet | 6H |

Note: The exact chemical shifts are predictive and would be confirmed by experimental data.

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic) and its local electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | |

| Aromatic C-H | |

| Aromatic C-H | |

| Aromatic C-H | |

| Aromatic C (ring junction) | |

| Aromatic C (ring junction) | |

| C-isopropyl (indazole ring) | |

| CH (isopropyl) | |

| CH₃ (isopropyl) |

Note: The exact chemical shifts are predictive and would be confirmed by experimental data.

Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Determination

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between atoms within a molecule. A COSY spectrum of this compound would show cross-peaks between the signals of coupled protons. For instance, a cross-peak would be expected between the methine proton of the isopropyl group and the methyl protons, confirming their adjacent relationship. Similarly, correlations between the aromatic protons would help to definitively assign their positions on the indazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, typically to four or more decimal places. This allows for the unambiguous determination of the elemental formula. For this compound, with a chemical formula of C₁₀H₁₁BrN₂, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 240.0182 |

| [M+Na]⁺ | 262.0001 |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that is well-suited for analyzing polar molecules, such as indazoles. In ESI-MS, the sample is introduced as a solution, and a fine spray of charged droplets is generated. The solvent evaporates, leaving charged molecular ions that are then analyzed by the mass spectrometer. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in two major peaks separated by two mass units, providing a clear signature for the presence of a bromine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. copbela.orgbellevuecollege.edu This method relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. bellevuecollege.edu

The IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). pressbooks.pub The functional group region is particularly useful for identifying key structural motifs. copbela.orglibretexts.org For an indazole derivative like this compound, specific absorption bands are expected:

N-H Stretching: The N-H bond in the indazole ring typically exhibits a stretching vibration in the range of 3100-3500 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding. psu.edu

C-H Stretching: The isopropyl group and the aromatic ring will show C-H stretching vibrations. Aromatic C-H stretches generally appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches (from the isopropyl group) are found between 2850 and 3000 cm⁻¹. pressbooks.pub

C=C Stretching: The aromatic carbon-carbon double bonds of the indazole ring will produce characteristic absorption bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-N Stretching: Vibrations associated with the C-N bonds within the heterocyclic ring system are also expected, typically appearing in the 1000-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration at lower frequencies, usually in the 500-600 cm⁻¹ range.

The following table summarizes the expected IR absorption frequencies for the key functional groups in this compound.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Indazole Ring | N-H Stretch | 3100-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Isopropyl Group | C-H Stretch | 2850-3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Heterocyclic Ring | C-N Stretch | 1000-1350 |

| Bromo Substituent | C-Br Stretch | 500-600 |

This table is based on general principles of IR spectroscopy and data for related compounds.

X-ray Crystallography for Definitive Structural Determination and Binding Mode Analysis

While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com

Furthermore, X-ray crystallography is indispensable for studying the interactions of a molecule with its biological target, a process known as binding mode analysis. By co-crystallizing a compound with a protein, researchers can visualize how the molecule fits into the active site and identify the specific non-covalent interactions (such as hydrogen bonds, van der Waals forces, and π-π stacking) that are crucial for its biological activity. researchgate.net For example, studies on other substituted indazoles have utilized X-ray crystallography to elucidate their binding modes with protein kinases, providing critical insights for the design of more potent and selective inhibitors. researchgate.net

The data obtained from an X-ray crystallographic analysis of an indazole derivative would typically include the following parameters:

| Crystal Data and Structure Refinement |

| Crystal system |

| Space group |

| Unit cell dimensions |

| Volume |

| Z (molecules per unit cell) |

| Density (calculated) |

| R-factor |

This is a representative table of parameters obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Compound Purification and Purity Assessment

Chromatographic techniques are essential tools in synthetic chemistry for the separation, purification, and assessment of the purity of compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used to determine the purity of a compound. nih.gov In HPLC, the sample is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

For substituted indazoles, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol). nih.gov A detector, often a UV-Vis spectrophotometer, measures the absorbance of the eluting components at a specific wavelength, generating a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to the target compound. In many research and industrial settings, a purity of >95% as determined by HPLC is a standard requirement for compounds intended for further study. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Future Research Directions and Emerging Avenues for 6 Bromo 3 Isopropyl 1h Indazole

Development of Novel and Efficient Synthetic Routes for Enhanced Yields and Regioselectivity

The synthesis of indazole derivatives can be complex, and current methodologies may present challenges in terms of yield, cost, and the selective placement of substituents. The development of novel and efficient synthetic routes for 6-bromo-3-isopropyl-1H-indazole is a critical area for future research. Current synthetic strategies for similar indazole structures often involve multi-step processes that can be inefficient. nih.gov For instance, the synthesis of some bromo-indazole derivatives requires bromination and cyclization reactions that may result in mixtures of isomers, necessitating difficult purification steps. researchgate.net

Table 1: Comparison of Synthetic Approaches for Indazole Derivatives

| Synthetic Approach | Advantages | Disadvantages | Potential Application for this compound |

| Classical Cyclization | Well-established methods | Often requires harsh conditions, may produce isomeric mixtures | Can serve as a baseline for improvement |

| Palladium-Catalyzed C-H Amination | High regioselectivity | Requires a palladium catalyst, which can be expensive | Could be adapted for the cyclization step in the synthesis |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | May require specialized equipment | A promising green chemistry approach for late-stage functionalization |

| Organophosphorus-Mediated Reductive Cyclization | Effective for specific substituted indazoles | May have limited substrate scope | Could be explored for the synthesis of amino-derivatives |

Expanded Exploration of Substituent Derivatization at Underexplored Positions on the Indazole Scaffold

The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. nih.gov While the 3-isopropyl and 6-bromo groups of the title compound provide a starting point, the exploration of further derivatization at other positions on the indazole scaffold is a key area for future research. The structure-activity relationship (SAR) studies of other indazole series have shown that modifications at various positions can significantly impact potency and selectivity. nih.govnih.gov

Future work should focus on the systematic introduction of a diverse range of functional groups at the N1, C4, C5, and C7 positions of the this compound core. For example, the synthesis of novel 1,2,3-triazole derivatives tethered to 6-bromo-1H-indazole has been reported, demonstrating the feasibility of N1-alkylation followed by cycloaddition reactions. researchgate.net This approach could be extended to introduce a wide variety of substituents, potentially leading to compounds with improved pharmacological profiles. The introduction of fluorine-containing groups is another strategy that has been shown to enhance the biological activity of some indazole derivatives. nih.gov

Table 2: Potential Sites for Derivatization on the this compound Scaffold

| Position | Potential Modification | Rationale |

| N1 | Alkylation, Arylation, Acylation | Modulate solubility, metabolic stability, and receptor interactions |

| C4 | Halogenation, Nitration, Amination | Influence electronic properties and provide handles for further functionalization |

| C5 | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Introduce diverse aryl and alkyl groups to explore new binding interactions |

| C7 | Introduction of small alkyl or alkoxy groups | Fine-tune steric and electronic properties |

Integration of Advanced Computational Methodologies for Rational Drug Design and Discovery

The use of computational methods in drug discovery has become an indispensable tool for accelerating the identification and optimization of lead compounds. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For this compound, the integration of advanced computational methodologies can guide the rational design of new derivatives with enhanced activity and selectivity. Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the potential interactions of indazole derivatives with biological targets. openmedicinalchemistryjournal.comresearchgate.net

In silico approaches, such as fragment-based drug design and structure-guided optimization, have been successfully employed in the development of other indazole-based inhibitors. nih.gov These methods can be used to predict the binding modes of this compound derivatives within the active sites of target proteins, allowing for the design of modifications that enhance binding affinity. Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and biological evaluation. researchgate.net

Investigation of Novel Pharmacological Targets and Elucidation of Mechanism of Action for Indazole Derivatives

Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov While some indazole derivatives have been found to act as inhibitors of specific enzymes, such as tubulin and p21-activated kinase 1 (PAK1), the precise molecular targets and mechanisms of action for many indazole-based compounds remain to be fully elucidated. nih.govnih.gov

A crucial future research direction for this compound is the identification of its novel pharmacological targets. This can be achieved through a combination of experimental approaches, such as high-throughput screening against panels of kinases and other enzymes, and computational methods like reverse docking. Once a potential target is identified, further studies will be needed to elucidate the detailed mechanism of action, including the specific binding interactions and downstream cellular effects. For example, some indazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov Understanding these pathways will be critical for the development of effective therapeutic strategies. The investigation of indazole derivatives as β3-adrenergic receptor agonists for conditions like overactive bladder also highlights the potential for discovering new therapeutic applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-3-isopropyl-1H-indazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves decarboxylative N-alkylation using transition-metal catalysis. For example, ruthenium-based catalysts (e.g., Ru(dtbbpy)₃₂) in mixed solvents (DCE/HFIP) enable efficient coupling of indazole precursors with alkylating agents. Reaction optimization includes adjusting stoichiometry (e.g., 3:1 molar ratio of indazole to acid derivative), temperature (room temperature to 40°C), and purification via flash column chromatography with gradients of isopropyl acetate/heptane . Yield improvements (up to 65%) are achievable by extending reaction times (20–24 hours) and ensuring anhydrous conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.2–8.0 ppm for indazole protons) and isopropyl group splitting patterns (e.g., doublet at δ 1.2–1.5 ppm for CH₃ groups). ¹³C NMR should confirm bromine-induced deshielding (~125–135 ppm for C-Br) .

- HRMS : Validate molecular ion peaks (e.g., m/z 381.0603 [M+H]⁺) and isotopic patterns consistent with bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly the Br–C bond (~1.9 Å) and isopropyl torsional angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?

- Methodological Answer : Apply longitudinal analysis frameworks to distinguish short-term vs. long-term effects. For example:

- Short-term assays (e.g., kinase inhibition at 24–48 hours) may show efficacy due to acute target engagement, while long-term studies (e.g., tumor xenografts) might reveal compensatory mechanisms.

- Use structural equation modeling (SEM) to test mediating variables (e.g., metabolic stability, off-target binding) and control for batch variability (e.g., purity >98% via HPLC) .

- Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and reference SHELXL-refined crystal structures to confirm ligand-target interactions .

Q. What computational strategies are recommended for predicting the reactivity and interaction mechanisms of this compound in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the bromine site and nucleophilic substitution tendencies .

- Molecular Dynamics (MD) : Simulate binding poses in target proteins (e.g., kinases) using AMBER or GROMACS, focusing on hydrophobic interactions from the isopropyl group and halogen bonding with Br .

- QSAR Models : Train models using indazole derivatives’ logP, polar surface area, and steric parameters to optimize pharmacokinetic properties .

Q. How can structural modifications of this compound enhance its selectivity in enzyme inhibition assays?

- Methodological Answer :

- Bioisosteric Replacement : Substitute bromine with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects without altering steric bulk.

- Positional Isomerism : Synthesize 5-Bromo or 7-Bromo analogs to test spatial compatibility with enzyme active sites, using SHELXD for phase determination in co-crystal structures .

- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl ester) at the indazole N1 position to improve solubility and tissue penetration .

Data Analysis and Contradiction Management

Q. What statistical approaches are critical for analyzing dose-response inconsistencies in this compound toxicity studies?

- Methodological Answer :

- Bootstrap Resampling : Assess confidence intervals for IC₅₀ values to identify outliers caused by assay variability .

- ANCOVA : Control for covariates (e.g., cell passage number, solvent concentration) when comparing EC₅₀ across labs.

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) using random-effects models to quantify heterogeneity and adjust for publication bias .

Structural and Mechanistic Insights

Q. How does the isopropyl group in this compound influence its pharmacokinetic profile?

- Methodological Answer :

- LogP Measurements : Determine octanol/water partitioning to assess lipophilicity (expected logP ~3.5 due to isopropyl’s hydrophobicity).

- CYP450 Metabolism Studies : Use human liver microsomes to identify oxidative hotspots (e.g., isopropyl C-H bonds) and guide deuterium incorporation to slow clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.